Catechol Dimethylether-d6
Overview
Description
Catechol Dimethylether-d6 is a deuterated derivative of Catechol Dimethylether, characterized by the replacement of hydrogen atoms with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. Its molecular formula is C8H4D6O2, and it has a molecular weight of 144.20 .
Mechanism of Action
Target of Action
Catechol Dimethylether-d6, like other catechol-containing compounds, is known to interact with a broad range of proteins . These proteins are often associated with the endoplasmic reticulum (ER), which plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium storage . The interaction with ER-associated proteins suggests that this compound may influence these critical cellular processes.
Mode of Action
Catechols are known to interact with proteins in a way that can lead to the activation of the unfolded protein response (upr) . The UPR is a cellular stress response related to the ER. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER .
Biochemical Pathways
This compound, as a catechol derivative, may be involved in various biochemical pathways. For instance, catechols can be part of the degradation pathway of aromatic compounds and lignin by microorganisms . They can also undergo various chemical reactions, including complex formations and redox chemistry, which play an important role in their toxicity .
Pharmacokinetics
It is known that catechol derivatives can exhibit dose-proportional kinetics, with systemic exposure increasing in an approximately dose-proportional manner . The terminal elimination half-life of catechol derivatives can range from less than an hour to several hours .
Result of Action
The interaction of catechols with proteins can lead to various outcomes, including protein and enzyme inactivation, adduct formation, strand breaks in nucleic acids, lipid peroxidation, and uncoupling . These interactions can ultimately lead to non-repairable damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals, such as iron or copper, can catalyze redox reactions in which catechols are involved . Additionally, the compound’s solubility and storage conditions can also affect its action .
Biochemical Analysis
Biochemical Properties
Catechol Dimethylether-d6 interacts with various biomolecules in biochemical reactions. It is soluble in Ethyl Acetate and Hexane , which suggests that it can easily interact with other biomolecules in a cellular environment
Cellular Effects
Catechol, a related compound, has been shown to induce DNA damage and apoptosis in breast cancer cells
Molecular Mechanism
Catechol has been shown to undergo decarboxylation and carboxylation reactions in certain bacteria
Temporal Effects in Laboratory Settings
It is known to be stable and can be stored at -20° C
Metabolic Pathways
Catechol is known to be involved in various metabolic pathways, including those involving enzymes and cofactors
Transport and Distribution
Its solubility in Ethyl Acetate and Hexane suggests that it may be easily transported and distributed within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Catechol Dimethylether-d6 can be synthesized through various methods. One common approach involves the methylation of Catechol-d6 using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process is similar to laboratory-scale synthesis but is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Catechol Dimethylether-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Thiol or amine derivatives of this compound.
Scientific Research Applications
Catechol Dimethylether-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: It is used in proteomics research to study protein interactions and dynamics.
Medicine: It is utilized in metabolic studies to trace biochemical pathways.
Industry: It is employed in the synthesis of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Catechol Dimethylether-d6 can be compared with other similar compounds such as:
Catechol: The non-deuterated form, which is more commonly used but lacks the unique tracing capabilities of the deuterated version.
4-tert-Butylcatechol: A substituted catechol with different reactivity and applications.
3,4-Dihydroxybenzaldehyde: Another catechol derivative with distinct chemical properties
Uniqueness: The primary uniqueness of this compound lies in its deuterium atoms, which make it an invaluable tool in research for tracing and studying complex biochemical and chemical processes .
Properties
IUPAC Name |
1,2-bis(trideuteriomethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKAPXRBAPSQN-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480535 | |
Record name | Catechol Dimethylether-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24658-24-0 | |
Record name | Catechol Dimethylether-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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